![molecular formula C13H8O3 B027787 9-Methylnaphtho[1,2-c]furan-1,3-dione CAS No. 111013-07-1](/img/structure/B27787.png)
9-Methylnaphtho[1,2-c]furan-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylnaphtho[1,2-c]furan-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a heterocyclic compound that contains a furan ring and a naphthalene ring. This compound is commonly referred to as MNFD and has been synthesized through various methods to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of MNFD is still under investigation, but it is believed to be related to its ability to generate reactive oxygen species. MNFD has been shown to induce apoptosis in cancer cells through the production of reactive oxygen species, which can cause oxidative damage to cellular components and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
MNFD has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its potential as a photosensitizer for photodynamic therapy, and its ability to act as a fluorescent probe for detecting reactive oxygen species. MNFD has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MNFD in lab experiments include its versatility and potential applications in various fields of research, such as cancer research and photodynamic therapy. However, the limitations of using MNFD in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for the use of MNFD in scientific research. Some of these directions include further investigation into its mechanism of action and potential anti-cancer properties, as well as its use as a photosensitizer in photodynamic therapy. Additionally, MNFD could be studied for its potential use in detecting reactive oxygen species in biological systems and as a potential antioxidant agent. Further research could also explore the synthesis of MNFD derivatives with improved solubility and lower toxicity.
Métodos De Síntesis
MNFD can be synthesized through a variety of methods, including the oxidation of 9-methylnaphthalene with chromic acid or potassium permanganate, the cyclization of 2-(9-methylnaphthyl)acetic acid with polyphosphoric acid, and the reaction of 9-methylnaphthalene with maleic anhydride in the presence of a catalyst. The yield and purity of MNFD depend on the synthesis method used.
Aplicaciones Científicas De Investigación
MNFD has been used in various scientific research applications, including as an intermediate in the synthesis of other compounds, as a fluorescent probe for detecting reactive oxygen species, and as a potential anti-cancer agent. MNFD has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Número CAS |
111013-07-1 |
|---|---|
Nombre del producto |
9-Methylnaphtho[1,2-c]furan-1,3-dione |
Fórmula molecular |
C13H8O3 |
Peso molecular |
212.2 g/mol |
Nombre IUPAC |
9-methylbenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C13H8O3/c1-7-3-2-4-8-5-6-9-11(10(7)8)13(15)16-12(9)14/h2-6H,1H3 |
Clave InChI |
NESUCGJMEKIZFB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
Sinónimos |
Naphtho[1,2-c]furan-1,3-dione, 9-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



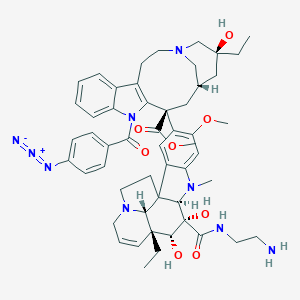
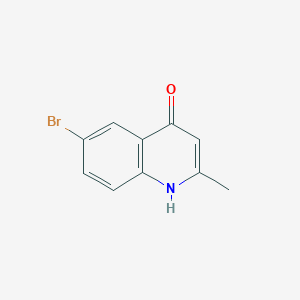
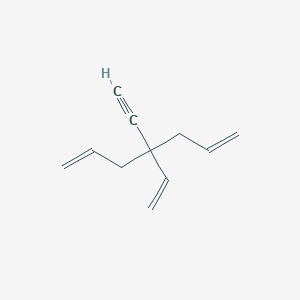
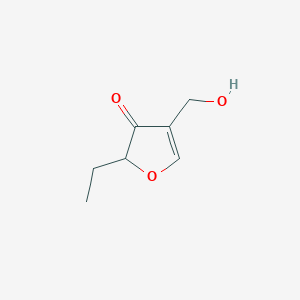
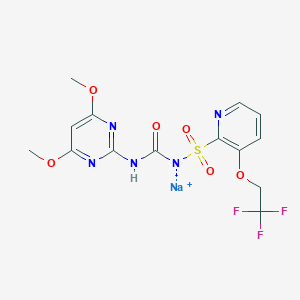
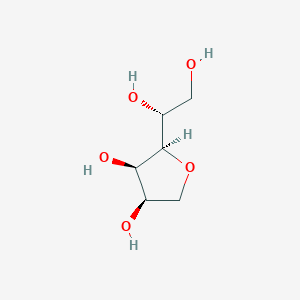
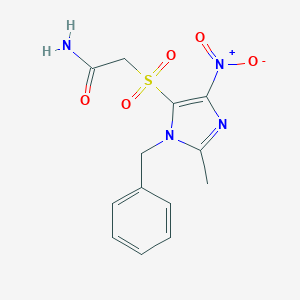
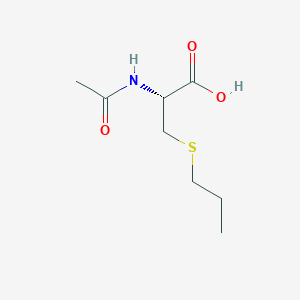
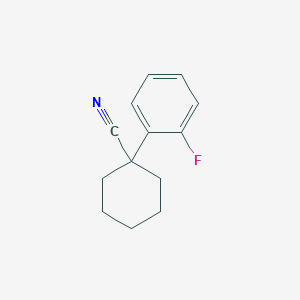
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
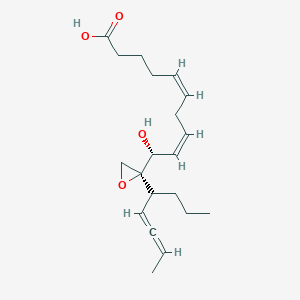
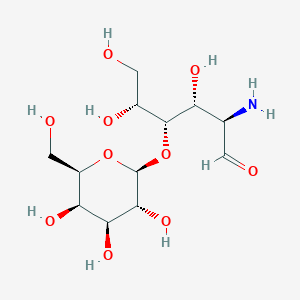
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
